molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No. B1367394
CAS RN: 64362-41-0
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
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Description

“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .


Synthesis Analysis

The synthesis of “Diethyl 2-(3-nitropyridin-2-yl)malonate” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .


Molecular Structure Analysis

The molecular structure of “Diethyl 2-(3-nitropyridin-2-yl)malonate” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a solid at room temperature . It has a molecular weight of 282.25 .

Scientific Research Applications

Synthesis and Structural Analysis

Diethyl 2-(3-nitropyridin-2-yl)malonate is utilized in various synthesis processes. For instance, it serves as a precursor in the multistage synthesis of quinoline derivatives, which possess biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated a rapid room-temperature synthesis method for producing derivatives of this compound, highlighting its industrial-scale production feasibility (Valle et al., 2018). Additionally, the compound has been involved in reactions forming α-substituted oximes with diethyl malonate moieties, showcasing its versatility in organic synthesis (Bizjaev et al., 2004).

Role in Anticancer Drug Development

Diethyl 2-(3-nitropyridin-2-yl)malonate is significant in the development of small molecule anticancer drugs. It's an intermediate in synthesizing various compounds that act on cancer cell signaling pathways. The structure of this compound has been found in multiple small molecule kinase inhibitors, indicating its crucial role in cancer treatment research (Xiong et al., 2018).

Application in Organic Chemistry

In organic chemistry, this compound is used in the synthesis of other complex molecules. For example, it has been employed in the synthesis of β-trifluoromethyl-N-acetyltryptophan, where its derivatives were hydrolyzed and decarboxylated to form the title compound in high yield (Gong et al., 1999). Its derivatives have also been used in the formation of amino- and azaoxindole derivatives, further emphasizing its significance in the synthesis of heterocyclic compounds (Tzvetkov & Müller, 2012).

Utility in Crystallography

In crystallography, derivatives of Diethyl 2-(3-nitropyridin-2-yl)malonate have been analyzed to understand their molecular structures and non-covalent interactions, which is crucial in the field of material sciences. Studies on the crystal structures of derivatives have helped in analyzing hydrogen bonding, molecular shapes, and interaction effects in these compounds (Shaik et al., 2019).

Safety And Hazards

The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

diethyl 2-(3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGOJADWUZXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521946
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3-nitropyridin-2-yl)malonate

CAS RN

64362-41-0
Record name Diethyl (3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (60% dispersion in oil, 5.57 g, 0.14 mol) was carefully washed with hexanes under nitrogen before the addition of DMSO (115 mL). Diethyl malonate (22.3 g, 0.14 mol) was added dropwise over 20 min, and the mixture was stirred for an additional 30 min at room temperature. 2-Chloro-3-nitropyridine (10 g, 0.06 mol) was added to the reaction, and the reaction was placed in a pre-heated oil bath set to 100° C. for 15 min. The reaction was cooled to room temperature and poured into aqueous ammonium chloride (saturated solution, 150 mL). The aqueous solution was extracted with EtOAc:hexanes (1:1) four times (200 mL each), and the organic layers were combined. The organics were concentrated to afford a solid that was recrystallized from a minimal amount EtOAc:hexanes (1:1) to provide the title compound (12.5 g, 70% yield). APCI MS m/z 281 (M−H).
Quantity
5.57 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

50 g (0.31 mol) of diethyl malonate were added, a little at a time, at not more than 50° C. to a mixture of 7.5 g (0.31 mol) of sodium hydride and 50 ml of dimethylformamide, with ice-cooling. After the mixture had cooled to room temperature (approximately 25° C.), it was treated with g (0.173 mol) of 2-chloro-3-nitropyridine. After approximately 15 hours, the reaction mixture was diluted with water, acidified using acetic acid and extracted using ethyl acetate. The organic phases were combined, washed and dried, and the solvent was removed under reduced pressure. The excess malonic ester was distilled off at elevated temperature and reduced pressure ("high vacuum"). This gave 43 g (66%) of the title compound as a yellow oil (purity approximately 75%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.173 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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